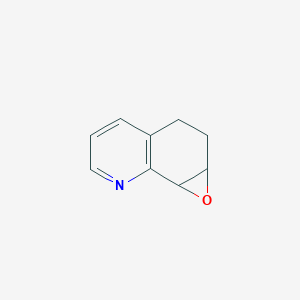

7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

110288-10-3 |

|---|---|

Fórmula molecular |

C9H9NO |

Peso molecular |

147.17 g/mol |

Nombre IUPAC |

1a,2,3,7b-tetrahydrooxireno[2,3-h]quinoline |

InChI |

InChI=1S/C9H9NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-2,5,7,9H,3-4H2 |

Clave InChI |

VJZIFWJDMWTWTE-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C3C1O3)N=CC=C2 |

SMILES canónico |

C1CC2=C(C3C1O3)N=CC=C2 |

Sinónimos |

Oxireno[h]quinoline,1a,2,3,7b-tetrahydro-(9CI) |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic route, experimental protocols, and potential biological relevance of this epoxide derivative.

Introduction

Tetrahydroquinolines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and natural products. Their derivatives have shown a wide range of pharmacological activities, including anticancer, neurotropic, and receptor-antagonist properties. The introduction of an epoxide ring to the tetrahydroquinoline scaffold, as in this compound, offers a reactive site for further functionalization and can significantly modulate the biological activity of the parent molecule. This guide focuses on the chemical synthesis of this epoxide, providing a foundation for its further investigation and application in drug discovery and development.

Synthetic Pathway Overview

The primary and most direct route for the synthesis of this compound is through the epoxidation of the corresponding unsaturated precursor, 5,6,7,8-tetrahydroquinoline. This reaction is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent for this transformation.

The overall synthetic workflow can be visualized as a two-step process starting from quinoline, which is first reduced to 5,6,7,8-tetrahydroquinoline, followed by epoxidation.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline

The starting material, 5,6,7,8-tetrahydroquinoline, can be synthesized via the catalytic hydrogenation of quinoline. A variety of catalysts can be employed for this reduction.

Protocol: A patented method describes the use of a self-made palladium catalyst for the hydrogenation of quinoline.[1]

-

Reaction Setup: In a closed reaction vessel, quinoline is mixed with a specialized palladium (Pd) catalyst. The mass ratio of quinoline to the Pd catalyst is typically in the range of 1:0.02 to 1:0.05.[1]

-

Hydrogenation: Hydrogen gas is introduced into the vessel until the pressure reaches 8 to 12 atmospheres. The mixture is stirred at a temperature of 60°C to 70°C. The reaction is monitored by the drop in hydrogen pressure.[1]

-

Isomerization: Once the hydrogen pressure stabilizes, the excess hydrogen is released until the pressure is 2 atmospheres. The temperature is then raised to 160°C to 170°C for 2 hours to facilitate isomerization.[1]

-

Work-up and Purification: After the reaction, the mixture is cooled and filtered to remove the catalyst. The filtrate is then purified by vacuum distillation to yield 5,6,7,8-tetrahydroquinoline.[1]

| Parameter | Value | Reference |

| Starting Material | Quinoline | [1] |

| Catalyst | Specialized Palladium (Pd) catalyst | [1] |

| Quinoline:Catalyst Ratio | 1:0.02 - 1:0.05 (w/w) | [1] |

| Hydrogen Pressure | 8 - 12 atm | [1] |

| Hydrogenation Temp. | 60 - 70 °C | [1] |

| Isomerization Temp. | 160 - 170 °C | [1] |

| Isomerization Time | 2 hours | [1] |

| Yield | Up to 90.6% | [1] |

Step 2: Synthesis of this compound

The epoxidation of the double bond in the partially saturated ring of 5,6,7,8-tetrahydroquinoline yields the target compound.

Protocol: Based on established procedures for the epoxidation of alkenes using m-CPBA.

-

Reaction Setup: 5,6,7,8-tetrahydroquinoline is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM). The reaction vessel is cooled in an ice bath.

-

Reagent Addition: A solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM is added dropwise to the stirred solution of the tetrahydroquinoline. The molar ratio of m-CPBA to the substrate is typically kept close to stoichiometric (1:1).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of a reducing agent, such as a 10% aqueous solution of sodium sulfite or sodium thiosulfate, to destroy any excess peroxy acid. The organic layer is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

| Parameter | Value |

| Starting Material | 5,6,7,8-Tetrahydroquinoline |

| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to room temperature |

| Purification | Column Chromatography |

Note: As a specific literature procedure with yield and spectroscopic data for this exact reaction was not identified, this protocol is based on general principles of m-CPBA epoxidations. The yield and specific reaction conditions would require experimental optimization.

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the broader class of tetrahydroquinoline derivatives has been extensively studied, revealing their potential to interact with various biological targets.

C5a Receptor Antagonism

Substituted tetrahydroquinolines have been identified as potent antagonists of the C5a receptor (C5aR), a G protein-coupled receptor (GPCR) involved in inflammatory responses.[2][3] The binding of the complement component C5a to its receptor triggers a signaling cascade that can lead to chronic inflammation. Antagonists of this receptor are therefore of significant interest for the treatment of various inflammatory diseases.

The interaction of a tetrahydroquinoline-based antagonist with the C5a receptor would block the downstream signaling cascade.

Caption: Potential mechanism of C5a receptor antagonism by a tetrahydroquinoline derivative.

Anticancer and Neurotropic Activities

Various derivatives of tetrahydroquinoline have demonstrated promising anticancer activity against a range of human cancer cell lines.[4][5][6][7][8] The mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways in cancer progression. Additionally, some tetrahydroquinolines have been investigated for their neurotropic effects.[3] The epoxide functionality in this compound could serve as a handle for creating a library of compounds to screen for these activities.

Conclusion

The synthesis of this compound can be reliably achieved through the epoxidation of 5,6,7,8-tetrahydroquinoline using m-CPBA. While a detailed, optimized protocol with quantitative data remains to be published, the general methodology is well-established. The potential for this compound and its derivatives to act as modulators of important biological pathways, such as C5a receptor signaling, highlights its significance as a scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate the specific biological activities of this epoxide and to explore its potential in drug discovery.

References

- 1. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 2. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: Synthesis, Properties, and Biological Significance

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and anticipated biological significance of the novel compound 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. Due to the limited direct literature on this specific molecule, this document leverages data from closely related analogues, particularly quinoline, its metabolites, and various tetrahydroquinoline derivatives, to project the characteristics and potential applications of the title compound.

Chemical and Physical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| Appearance | Colorless to pale yellow oil or low melting solid | Based on similar epoxides and tetrahydroquinolines. |

| Boiling Point | > 220 °C | Expected to be higher than 5,6,7,8-tetrahydroquinoline (218-222 °C) due to the polar epoxide group. |

| Solubility | Soluble in most organic solvents (e.g., chloroform, dichloromethane, methanol). Sparingly soluble in water. | The epoxide group may slightly increase water solubility compared to the parent tetrahydroquinoline. |

| Stability | Sensitive to acidic conditions, which can promote epoxide ring-opening. | Standard handling procedures for epoxides should be followed. |

Proposed Synthesis

A plausible synthetic route to this compound can be devised from quinoline, proceeding through the key intermediate 7,8-epoxy-7,8-dihydroquinoline. This proposed pathway is based on established chemical transformations of quinoline and related heterocyclic systems.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7,8-Dihydroquinoline (Partial Reduction of Quinoline)

A selective reduction of the benzene ring of quinoline is required. This can be a challenging transformation, and literature suggests that the synthesis of 7,8-dihydro-5(6H)-quinolinone is a more common route to access the 7,8-dihydroquinoline core.

-

Methodology: A multi-step synthesis starting from 1,3-cyclohexanedione and 1,1,3,3-tetraethoxypropane in the presence of ammonium acetate can yield 7,8-dihydro-5(6H)-quinolinone. Subsequent reduction of the ketone and dehydration would provide 7,8-dihydroquinoline.

Step 2: Epoxidation of 7,8-Dihydroquinoline

The epoxidation of the electron-rich double bond in 7,8-dihydroquinoline can be achieved using a peroxy acid.

-

Reagents: 7,8-Dihydroquinoline, meta-chloroperoxybenzoic acid (m-CPBA) or another suitable peroxy acid, a chlorinated solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve 7,8-dihydroquinoline in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA in dichloromethane dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 7,8-epoxy-7,8-dihydroquinoline.

-

Step 3: Selective Reduction of 7,8-Epoxy-7,8-dihydroquinoline

The pyridine ring of the epoxy-dihydroquinoline intermediate needs to be selectively reduced.

-

Reagents: 7,8-Epoxy-7,8-dihydroquinoline, a suitable reducing agent such as sodium borohydride in the presence of a Lewis acid, or catalytic hydrogenation under controlled conditions.

-

Procedure (Illustrative using NaBH₄):

-

Dissolve 7,8-epoxy-7,8-dihydroquinoline in a suitable solvent like methanol or ethanol.

-

Cool the solution to 0 °C.

-

Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Carefully add water to quench the excess reducing agent.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

-

Biological Significance and Potential Signaling Pathways

The biological activity of this compound is not documented. However, based on the metabolism of the parent compound, quinoline, significant biological effects can be anticipated. The epoxidation of aromatic systems is a common metabolic pathway mediated by cytochrome P450 enzymes. In the case of quinoline, metabolism to the 5,6-epoxide is believed to be an activation step leading to its carcinogenic properties.[1][2] This suggests that the 7,8-epoxide could also be a reactive intermediate capable of interacting with biological macromolecules.

Caption: Metabolic activation of quinoline via epoxidation.

The epoxide moiety is a potent electrophile, making it susceptible to nucleophilic attack by cellular macromolecules such as DNA and proteins. This covalent binding can lead to the formation of adducts, which can disrupt normal cellular processes and potentially initiate carcinogenesis.

Given that the tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds, the introduction of an epoxide group could lead to novel pharmacological activities.[3] These could include enzyme inhibition (e.g., of epoxide hydrolases) or acting as a covalent inhibitor for specific protein targets.

Spectroscopic Characterization (Predicted)

While no specific data exists for this compound, the following table summarizes the expected key spectroscopic features based on data for related quinoline epoxides and tetrahydroquinolines.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the pyridine ring. - Aliphatic protons of the tetrahydro- portion, with characteristic shifts for the protons on the epoxide ring (typically in the 3.0-4.0 ppm range). - Complex splitting patterns due to the rigid, fused ring system. |

| ¹³C NMR | - Aromatic carbons of the pyridine ring. - Aliphatic carbons, with the epoxidic carbons appearing in the 50-70 ppm region. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the exact mass of C₉H₁₁NO. - Fragmentation patterns characteristic of the tetrahydroquinoline core and potential loss of CO from the epoxide. |

| Infrared (IR) Spectroscopy | - C-H stretching frequencies for aromatic and aliphatic protons. - C=N and C=C stretching from the pyridine ring. - Characteristic C-O stretching of the epoxide ring (around 1250 cm⁻¹ and 800-900 cm⁻¹). |

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. The synthetic pathways outlined in this guide, based on established chemical principles, provide a roadmap for its preparation. The potential for significant biological activity, stemming from the reactive epoxide moiety on a privileged tetrahydroquinoline scaffold, warrants further investigation. Researchers in drug discovery and toxicology may find this compound to be a valuable tool for probing biological systems and as a starting point for the development of novel therapeutic agents or as a standard for toxicological studies of quinoline metabolism. Careful handling and characterization will be paramount in elucidating the true properties and potential of this novel molecule.

References

An In-Depth Technical Guide to 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Epoxy-5,6,7,8-tetrahydroquinoline is a potentially significant, yet under-documented, heterocyclic compound. As an epoxide derivative of 5,6,7,8-tetrahydroquinoline, it is presumed to be a reactive intermediate in both synthetic and metabolic pathways. The high reactivity of the epoxide ring suggests potential for a range of biological activities, making it a molecule of interest for drug development and medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, a plausible synthetic route with a detailed experimental protocol, and a discussion of the known biological activities of related quinoline compounds. Due to the limited direct research on this specific epoxide, this document consolidates information from analogous chemical systems to provide a foundational resource for researchers.

Chemical Structure and Properties

This compound is characterized by a quinoline core where the carbocyclic ring is partially saturated and contains an epoxide functional group across the C7 and C8 positions. The presence of the strained three-membered ether ring makes the molecule susceptible to nucleophilic attack, a key feature influencing its chemical reactivity and potential biological interactions.

Physicochemical Data of the Precursor: 5,6,7,8-Tetrahydroquinoline

| Property | Value |

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| CAS Number | 10500-57-9 |

| Appearance | Colorless to light brown liquid |

| Boiling Point | 218-222 °C |

| Density | 1.030 g/mL |

| Refractive Index | 1.544 |

Spectroscopic Data of the Precursor: 5,6,7,8-Tetrahydroquinoline

The following table summarizes key spectroscopic data for the precursor, which would be essential for monitoring the synthesis of the target epoxide.

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic and aliphatic protons. |

| ¹³C NMR (CDCl₃) | Peaks indicating the carbon skeleton of the tetrahydroquinoline ring system. |

| Mass Spec (EI) | Molecular ion peak (M+) at m/z = 133. |

| IR Spectrum | Bands characteristic of C-H (aromatic and aliphatic) and C=N stretching. |

Synthesis of this compound

The most direct and widely used method for the synthesis of epoxides from alkenes is through the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The epoxidation of 5,6,7,8-tetrahydroquinoline would logically proceed via the epoxidation of the double bond in the partially saturated ring, which is not present in the aromatic pyridine ring. However, the precursor 5,6,7,8-tetrahydroquinoline does not have a double bond in the carbocyclic ring. A more plausible precursor would be 5,6-dihydroquinoline, which has a double bond between C7 and C8.

Alternatively, and more directly suggested by the literature, is the epoxidation of 5,6,7,8-tetrahydroquinoline N-oxide. The N-oxidation of the quinoline nitrogen activates the heterocyclic ring towards subsequent reactions. However, the most direct interpretation of the nomenclature suggests the epoxidation of the carbocyclic ring. A plausible synthetic route, inferred from related syntheses, involves the epoxidation of a suitable unsaturated precursor. For the purpose of this guide, we will outline a general procedure for the epoxidation of an appropriate unsaturated quinoline derivative.

Proposed Synthetic Workflow

Detailed Experimental Protocol: Epoxidation of 5,6-Dihydroquinoline

This protocol is a general guideline based on standard epoxidation procedures.[1][2][3] Researchers should optimize conditions for this specific substrate.

Materials:

-

5,6-Dihydroquinoline

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5,6-dihydroquinoline (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in DCM. Add this solution dropwise to the cooled solution of the quinoline derivative over 30-60 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-16 hours).

-

Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxy acid.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2-3 times to remove m-chlorobenzoic acid), and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not available in the current scientific literature. However, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][4][5][6][7] Epoxides are known to be reactive electrophiles that can alkylate nucleophilic residues in biomolecules such as DNA and proteins, which can lead to both therapeutic and toxicological effects.

General Biological Activities of Quinoline Derivatives

Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer: Many quinoline-based compounds exhibit cytotoxic effects against various cancer cell lines.[4]

-

Antimalarial: Quinolines, such as chloroquine and quinine, are historically significant antimalarial agents.[4]

-

Antimicrobial: Various synthetic quinolines have shown potent antibacterial and antifungal properties.[4][7]

-

Anti-inflammatory: Some quinoline derivatives have been investigated for their anti-inflammatory effects.[4]

-

Antiviral: Certain quinoline compounds have been identified as having antiviral activity.[4]

Postulated Role as a Metabolic Intermediate

The epoxidation of aromatic and heterocyclic compounds is a common metabolic pathway mediated by cytochrome P450 enzymes.[8] It is plausible that this compound could be formed in vivo as a metabolite of an unsaturated quinoline precursor. Such reactive epoxide intermediates can be involved in detoxification pathways through conjugation with glutathione, or they can contribute to cellular toxicity by binding to macromolecules.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While direct experimental data is currently lacking, its chemical nature as a reactive epoxide of a privileged quinoline scaffold suggests a high potential for biological activity. The synthetic and metabolic pathways outlined in this guide provide a framework for future research.

Further investigation is warranted to:

-

Develop and optimize a robust synthetic route to this compound and fully characterize the compound using modern spectroscopic techniques.

-

Evaluate its biological activity in a range of assays, including anticancer, antimicrobial, and anti-inflammatory screens.

-

Investigate its metabolic stability and profile to determine its potential as a drug candidate or its role as a reactive metabolite.

This technical guide serves as a foundational document to stimulate and guide such future research endeavors.

References

- 1. Epoxidation of Alkenes | OpenOChem Learn [learn.openochem.org]

- 2. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. (R)-5,6,7,8-tetrahydroquinolin-8-ol | 451466-81-2 | Benchchem [benchchem.com]

- 8. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]

Spectroscopic and Synthetic Profile of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Epoxy-5,6,7,8-tetrahydroquinoline is a heterocyclic compound of interest in synthetic chemistry. Its epoxide functionality makes it a versatile intermediate for the synthesis of a variety of more complex molecules, potentially including agrochemicals and specialized polymers.[1] This guide outlines the available spectroscopic data for the precursor molecule, 5,6,7,8-tetrahydroquinoline, and provides detailed, putative experimental protocols for the synthesis and characterization of its 7,8-epoxy derivative.

Spectroscopic Data of Precursor: 5,6,7,8-Tetrahydroquinoline

A thorough understanding of the spectroscopic characteristics of the starting material is crucial for monitoring the progress of the epoxidation reaction and for the structural elucidation of the product. The following tables summarize the available spectroscopic data for 5,6,7,8-tetrahydroquinoline.

Table 1: NMR Spectroscopic Data for 5,6,7,8-Tetrahydroquinoline

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 8.34 | d | 4.8 | H-2 |

| 7.35 | d | 7.6 | H-4 | |

| 6.95 | dd | 7.6, 4.8 | H-3 | |

| 2.93 | t | 6.2 | H-5 | |

| 2.78 | t | 6.2 | H-8 | |

| 1.95 | m | H-6 | ||

| 1.83 | m | H-7 | ||

| ¹³C NMR | 155.4 | C-8a | ||

| 147.5 | C-2 | |||

| 137.2 | C-4 | |||

| 132.0 | C-4a | |||

| 120.9 | C-3 | |||

| 32.7 | C-5 | |||

| 28.6 | C-8 | |||

| 23.0 | C-6 | |||

| 22.5 | C-7 |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Table 2: Mass Spectrometry Data for 5,6,7,8-Tetrahydroquinoline

| Technique | m/z | Relative Intensity (%) | Assignment |

| EI-MS | 133 | 100 | [M]⁺ |

| 132 | 95 | [M-H]⁺ | |

| 104 | 50 | [M-C₂H₅]⁺ | |

| 77 | 20 | [C₆H₅]⁺ |

Source: NIST Mass Spectrometry Data Center.[2]

Table 3: Infrared (IR) Spectroscopy Data for 5,6,7,8-Tetrahydroquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| 1590, 1480, 1440 | Medium-Strong | C=C and C=N stretch (aromatic ring) |

| 780 | Strong | C-H bend (ortho-disubstituted aromatic) |

Note: The IR spectrum of epoxides is expected to show characteristic C-O stretching bands around 1250 cm⁻¹, 950-810 cm⁻¹, and 880-750 cm⁻¹.[3]

Predicted Spectroscopic Data for this compound

Based on the structure, the following spectroscopic characteristics are anticipated for this compound:

-

¹H NMR: The protons on the epoxide ring (H-7 and H-8) would likely appear as doublets or multiplets in the upfield region (typically 2.5-4.5 ppm) compared to the aromatic protons. The coupling constant between H-7 and H-8 would be indicative of their relative stereochemistry (cis or trans).

-

¹³C NMR: The carbons of the epoxide ring (C-7 and C-8) would be shifted significantly downfield into the 40-60 ppm range.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 149, corresponding to the addition of an oxygen atom to 5,6,7,8-tetrahydroquinoline. Fragmentation patterns would likely involve the loss of CO, CHO, or ethylene oxide fragments.

-

Infrared Spectroscopy: The spectrum would be expected to show characteristic epoxide C-O stretching vibrations. Specifically, an asymmetric C-O-C stretch between 950-810 cm⁻¹ and a symmetric stretch between 880-750 cm⁻¹ are anticipated.[3]

Experimental Protocols for Synthesis

Two primary methods are proposed for the synthesis of this compound.[1]

Method 1: Direct Epoxidation using m-Chloroperoxybenzoic Acid (mCPBA)

This method involves the direct oxidation of the double bond in a precursor.

Workflow for Direct Epoxidation:

Caption: Workflow for the synthesis of this compound via mCPBA epoxidation.

Detailed Protocol:

-

Dissolution: Dissolve 5,6-dihydroquinoline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of mCPBA: Slowly add a solution of m-chloroperoxybenzoic acid (mCPBA, 1.1 eq) in DCM to the cooled solution.

-

Reaction: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Work-up: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Method 2: Bromohydrin-Mediated Epoxide Synthesis

This two-step method offers greater control over regiochemistry.

Workflow for Bromohydrin-Mediated Synthesis:

References

Technical Guide: 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

CAS Number: 110288-10-3

Note on Data Availability: An extensive search for in-depth technical information, including quantitative data, detailed experimental protocols, and associated signaling pathways for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline (CAS 110288-10-3), yielded limited publicly available data. This scarcity of specific information prevents the creation of a comprehensive technical guide on this particular compound as requested.

However, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide will focus on the well-characterized parent compound, 5,6,7,8-tetrahydroquinoline , for which substantial data exists. The methodologies and data presented here can serve as a foundational reference for the study and potential synthesis of its derivatives, including the 7,8-epoxy variant.

Physicochemical Properties of 5,6,7,8-Tetrahydroquinoline

The following table summarizes the key physicochemical properties of 5,6,7,8-tetrahydroquinoline.

| Property | Value | Reference |

| CAS Number | 10500-57-9 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁N | [1][2][3][4] |

| Molecular Weight | 133.19 g/mol | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Density | 1.030 g/mL | [1][3] |

| Boiling Point | 218-222 °C | [1] |

| Flash Point | 86 °C | [1] |

| Refractive Index | 1.544 | [1] |

| Purity | ≥ 96% (GC) | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 5,6,7,8-tetrahydroquinoline.

| Spectrum Type | Data Source |

| ¹H NMR | --INVALID-LINK-- |

| ¹³C NMR | --INVALID-LINK-- |

| Mass Spectrum | --INVALID-LINK-- |

| IR Spectrum | --INVALID-LINK-- |

Experimental Protocols: Synthesis of 5,6,7,8-Tetrahydroquinoline

Several methods for the synthesis of 5,6,7,8-tetrahydroquinoline have been reported. A common approach involves the catalytic hydrogenation of quinoline.

Catalytic Hydrogenation of Quinoline

This method involves the reduction of the pyridine ring of quinoline using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.

Experimental Procedure:

-

Reaction Setup: To a solution of quinoline in an appropriate solvent (e.g., ethanol, acetic acid), a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) is added in a high-pressure reactor.

-

Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is then stirred under a specific hydrogen pressure (e.g., 50-100 psi) at room temperature or slightly elevated temperatures.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 5,6,7,8-tetrahydroquinoline.

Experimental and Logical Workflows

The following diagrams illustrate a generalized workflow for the synthesis and characterization of 5,6,7,8-tetrahydroquinoline.

Caption: Figure 1: A generalized workflow for the synthesis of 5,6,7,8-tetrahydroquinoline via catalytic hydrogenation.

References

The Untapped Potential of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Technical Guide for Medicinal Chemists

For Immediate Release

This technical guide explores the prospective applications of the novel scaffold, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, in the field of medicinal chemistry. While direct experimental data for this specific compound is not yet available in published literature, this document extrapolates its potential based on the well-established pharmacology of the parent tetrahydroquinoline nucleus and the unique chemical reactivity of the epoxide functional group. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold and the Promise of an Epoxide Moiety

The quinoline and its partially saturated derivative, tetrahydroquinoline, are privileged scaffolds in medicinal chemistry.[1] These nitrogen-containing heterocyclic structures are central to a wide array of pharmacologically active agents with applications ranging from anticancer and antimalarial to antibacterial and anti-inflammatory therapies.[1] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

The introduction of an epoxide ring onto the 5,6,7,8-tetrahydroquinoline core at the 7,8-position is a novel concept that holds significant promise for the development of targeted covalent inhibitors. Epoxides are three-membered cyclic ethers that, due to their inherent ring strain, are susceptible to nucleophilic attack, leading to ring-opening.[2][3][4] This reactivity can be harnessed to form a stable covalent bond with nucleophilic residues (e.g., cysteine, serine, lysine) in the active site of a target protein, leading to irreversible inhibition. While the metabolic formation of arene oxides can sometimes be associated with toxicity, the strategic incorporation of an epoxide into a drug candidate is a validated approach in drug design, with several epoxide-containing drugs on the market.[2][3][4]

This guide will delve into the hypothetical synthesis, potential therapeutic targets, and proposed experimental workflows for the investigation of this compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound would likely involve a two-step process starting from the commercially available 5,6,7,8-tetrahydroquinoline.

Step 1: Introduction of a double bond at the 7,8-position. This could be achieved through a variety of dehydrogenation or oxidation-elimination sequences known in organic synthesis.

Step 2: Epoxidation of the resulting olefin. A common and effective method for this transformation would be the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

A proposed workflow for this synthesis is outlined below.

Potential Therapeutic Applications and Molecular Targets

The introduction of a reactive epoxide "warhead" onto the tetrahydroquinoline scaffold suggests its primary potential as a covalent inhibitor of enzymes. The parent scaffold is known to interact with a variety of protein classes, providing a foundation for hypothesizing potential targets.

Kinase Inhibition

Numerous quinoline-based molecules are potent kinase inhibitors, with several approved for clinical use in oncology.[5] Tetrahydroquinoline derivatives have also been investigated as inhibitors of key kinases in cancer signaling pathways, such as mTOR. The epoxide moiety could be directed to a nucleophilic residue within the ATP-binding pocket of a target kinase, leading to irreversible inhibition. This could offer advantages in terms of potency and duration of action.

Cholinesterase Inhibition

Derivatives of tetrahydroquinoline have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.[6][7][8] The epoxide could potentially form a covalent bond with the catalytic serine residue in the active site of these enzymes.

Other Potential Enzyme Targets

The tetrahydroquinoline scaffold has been shown to be a versatile starting point for the development of inhibitors for a range of other enzymes, including dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[9] The potential for this compound to act as a covalent inhibitor warrants its screening against a broad panel of enzymes containing catalytically important nucleophilic residues.

Quantitative Data from Related Tetrahydroquinoline Derivatives

To provide a context for the potential potency of this compound, the following table summarizes the inhibitory activities of various substituted tetrahydroquinoline derivatives against different enzyme targets as reported in the literature.

| Compound Class | Target Enzyme | Reported IC50 Values | Reference |

| Morpholine-substituted THQ | mTOR | 0.033 µM (for A549 cells) | [10] |

| THQ-isoxazoline hybrids | Acetylcholinesterase (AChE) | 4.24 µM | [7][8] |

| THQ-isoxazoline hybrids | Butyrylcholinesterase (BChE) | 3.97 µM | [7][8] |

| Tetrahydroisoquinolines | CDK2 | 0.149 µM | [9] |

| Tetrahydroisoquinolines | DHFR | 0.199 µM | [9] |

Note: THQ stands for tetrahydroquinoline. The data for tetrahydroisoquinolines is included to demonstrate the broader potential of related heterocyclic scaffolds.

Proposed Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and biological evaluation of this compound.

Synthesis and Characterization

Objective: To synthesize and confirm the structure of this compound.

Materials: 5,6,7,8-Tetrahydroquinoline, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Potassium tert-butoxide, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Sodium bicarbonate, Sodium sulfite, Magnesium sulfate, Silica gel for column chromatography, Deuterated chloroform (CDCl₃) for NMR.

Procedure:

-

Bromination: To a solution of 5,6,7,8-tetrahydroquinoline (1 eq.) in a suitable solvent, add NBS (1.1 eq.) and a radical initiator such as AIBN. Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Elimination: Dissolve the crude bromide in anhydrous THF and cool to 0°C. Add potassium tert-butoxide (1.2 eq.) portion-wise and allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water and extract with an organic solvent. Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield 5,6-dihydroquinoline.

-

Epoxidation: Dissolve the 5,6-dihydroquinoline (1 eq.) in DCM and cool to 0°C. Add a solution of m-CPBA (1.2 eq.) in DCM dropwise. Stir the reaction at 0°C for 1 hour and then at room temperature overnight. Quench the reaction by adding aqueous sodium sulfite solution, followed by saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by column chromatography to yield this compound.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To determine the inhibitory activity of this compound against a panel of target enzymes (e.g., a specific kinase, AChE).

Materials: Purified target enzyme, appropriate substrate and buffer system for the enzyme assay, this compound, positive control inhibitor, 96-well plates, plate reader.

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the serially diluted compound or vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 30 minutes) to allow for potential covalent bond formation.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress using a plate reader (e.g., by measuring absorbance or fluorescence) at specific time points.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Potential Signaling Pathway Modulation

Given the prevalence of quinoline-based compounds as kinase inhibitors, a likely mechanism of action for an active this compound derivative would be through the modulation of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

While this compound remains a hypothetical molecule in the context of published research, the foundational knowledge of its constituent parts—the tetrahydroquinoline scaffold and the epoxide functional group—provides a strong rationale for its investigation as a novel therapeutic agent. Its potential as a targeted covalent inhibitor warrants its synthesis and screening against a variety of enzymatic targets, particularly those implicated in oncology and neurodegenerative diseases. Future work should focus on the development of an efficient synthetic route, followed by a comprehensive in vitro pharmacological profiling. Subsequent hit-to-lead optimization could then focus on modulating the reactivity of the epoxide and the substitution pattern on the tetrahydroquinoline core to enhance potency, selectivity, and pharmacokinetic properties.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 2. Epoxides for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 3. Epoxides for Drug Design - Enamine [enamine.net]

- 4. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrahydroquinoline-isoxazole/isoxazoline hybrid compounds as potential cholinesterases inhibitors: Synthesis, enzyme inhibition assays, and molecular modeling studies - Universidad Andrés Bello [researchers.unab.cl]

- 7. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies | Semantic Scholar [semanticscholar.org]

- 9. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Proposed Enantioselective Synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed, robust methodology for the enantioselective synthesis of 7,8-epoxy-5,6,7,8-tetrahydroquinoline, a chiral heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As no direct synthesis for this specific molecule is prominently described in current literature, this document constructs a viable and efficient two-stage synthetic pathway based on well-established, high-yield chemical transformations. The proposed synthesis commences with the preparation of the key alkene intermediate, 5,6-dihydroquinoline, followed by a highly enantioselective epoxidation step.

The first stage details the synthesis of 5,6-dihydroquinoline from the readily accessible precursor, 7,8-dihydroquinolin-5(6H)-one, via a two-step reduction and dehydration sequence. The second, and key, stage employs the renowned Jacobsen-Katsuki asymmetric epoxidation, utilizing a chiral manganese-salen complex to ensure high enantioselectivity in the formation of the desired epoxide.

This guide provides detailed, adaptable experimental protocols for each synthetic step, presents quantitative data in structured tables for clarity, and includes visualizations of the reaction pathways and catalytic cycles to facilitate a comprehensive understanding of the proposed methodology. The information herein is intended to serve as a foundational resource for researchers aiming to synthesize this and structurally related chiral epoxides.

Introduction

Chiral epoxides are invaluable building blocks in synthetic organic chemistry, serving as versatile intermediates for the synthesis of complex, biologically active molecules. Their inherent ring strain allows for facile, stereospecific ring-opening reactions, enabling the introduction of diverse functionalities with precise stereochemical control. The this compound scaffold, in particular, represents a promising chiral synthon for the development of novel therapeutics, given the prevalence of the tetrahydroquinoline core in numerous pharmaceuticals.

The primary challenge in synthesizing such molecules lies in the enantioselective installation of the epoxide ring. This guide addresses this challenge by proposing a synthetic route centered around the highly effective Jacobsen-Katsuki asymmetric epoxidation. This method is renowned for its ability to epoxidize unfunctionalized, cis-disubstituted olefins with high enantiomeric excess, making it an ideal candidate for the transformation of the key intermediate, 5,6-dihydroquinoline.

This document serves as a comprehensive technical resource, providing detailed experimental procedures, comparative data, and mechanistic insights to enable the successful implementation of this proposed synthetic strategy in a research and development setting.

Proposed Synthetic Pathway

The enantioselective synthesis of this compound is proposed to proceed via a two-stage route, as illustrated below. The initial stage focuses on the preparation of the crucial alkene precursor, 5,6-dihydroquinoline, from a known starting material. The second stage is the key enantioselective epoxidation step.

Figure 1: Proposed two-stage synthesis of this compound.

Stage 1: Synthesis of 5,6-Dihydroquinoline

The synthesis of the alkene precursor is achieved in two steps from 7,8-dihydroquinolin-5(6H)-one. This involves the selective reduction of the ketone to an allylic alcohol, followed by acid-catalyzed dehydration.

Step 1: Reduction of 7,8-Dihydroquinolin-5(6H)-one

The carbonyl group of 7,8-dihydroquinolin-5(6H)-one is selectively reduced to the corresponding alcohol, 5,6,7,8-tetrahydroquinolin-5-ol, using sodium borohydride. This mild reducing agent is highly effective for the reduction of ketones and is compatible with the quinoline ring system.

Experimental Protocol:

-

To a stirred solution of 7,8-dihydroquinolin-5(6H)-one (1.0 eq.) in methanol at 0 °C, sodium borohydride (1.1 eq.) is added portion-wise over 15 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour, and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 5,6,7,8-tetrahydroquinolin-5-ol, which can be used in the next step without further purification.

| Parameter | Value/Condition |

| Starting Material | 7,8-Dihydroquinolin-5(6H)-one |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 3 hours |

| Typical Yield | >95% (crude) |

| Table 1: Summary of conditions for the reduction of 7,8-dihydroquinolin-5(6H)-one. |

Step 2: Dehydration to 5,6-Dihydroquinoline

The crude 5,6,7,8-tetrahydroquinolin-5-ol is dehydrated to form the target alkene, 5,6-dihydroquinoline, via an acid-catalyzed elimination reaction. p-Toluenesulfonic acid is an effective catalyst for this transformation.

Experimental Protocol:

-

A solution of crude 5,6,7,8-tetrahydroquinolin-5-ol (1.0 eq.) and p-toluenesulfonic acid monohydrate (0.1 eq.) in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours).

-

The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 5,6-dihydroquinoline.

| Parameter | Value/Condition |

| Starting Material | 5,6,7,8-Tetrahydroquinolin-5-ol |

| Catalyst | p-Toluenesulfonic acid (TsOH) |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

| Table 2: Summary of conditions for the dehydration to 5,6-dihydroquinoline. |

Stage 2: Enantioselective Epoxidation

The key enantioselective transformation is the epoxidation of 5,6-dihydroquinoline using the Jacobsen-Katsuki catalyst. This reaction is known for its high efficiency and enantioselectivity with cis-disubstituted olefins.

Figure 2: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.

Experimental Protocol (Adapted from a similar substrate):

-

To a solution of 5,6-dihydroquinoline (1.0 eq.) in dichloromethane at 0 °C is added (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst, 0.05 eq.).

-

The mixture is stirred for 10 minutes, after which meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq.) is added portion-wise over 20 minutes, maintaining the temperature at 0 °C.

-

The reaction is stirred at 0 °C for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the manganese catalyst, eluting with dichloromethane.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

| Parameter | Value/Condition |

| Starting Material | 5,6-Dihydroquinoline |

| Catalyst | (R,R)-Jacobsen's Catalyst |

| Catalyst Loading | 5 mol% |

| Oxidant | m-CPBA |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C |

| Reaction Time | 4-6 hours |

| Projected Yield | 70-85% |

| Projected Enantiomeric Excess | >95% ee |

| Table 3: Proposed conditions for the enantioselective epoxidation. |

Data Summary and Comparison

The following table summarizes the projected outcomes for the proposed synthetic route. The data for the epoxidation step is extrapolated from results obtained with structurally similar cyclic enol ethers and other cis-disubstituted olefins under Jacobsen-Katsuki conditions.

| Step | Transformation | Key Reagents | Typical Yield | Projected ee |

| 1 | Ketone Reduction | NaBH₄ | >95% | N/A |

| 2 | Alcohol Dehydration | TsOH | 80-90% | N/A |

| 3 | Epoxidation | Jacobsen's Cat., m-CPBA | 70-85% | >95% |

| Table 4: Summary of projected results for the overall synthesis. |

Conclusion

This technical guide presents a well-reasoned and scientifically sound proposed pathway for the enantioselective synthesis of this compound. By leveraging established and reliable chemical transformations, including the powerful Jacobsen-Katsuki asymmetric epoxidation, this methodology offers a clear and actionable strategy for obtaining the target molecule in high yield and excellent enantiomeric purity. The detailed experimental protocols and compiled data provide a solid foundation for researchers to adapt and optimize these conditions for their specific needs. This work is intended to accelerate research and development efforts in the synthesis of novel chiral heterocycles for pharmaceutical and other applications.

7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Chiral Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutic agents with enhanced efficacy and reduced side effects has led to an increased focus on chiral molecules in drug development. The three-dimensional arrangement of atoms in a chiral molecule can significantly influence its biological activity. 7,8-Epoxy-5,6,7,8-tetrahydroquinoline has emerged as a valuable chiral building block, offering a rigid scaffold and versatile functional group for the synthesis of complex and stereochemically defined molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this promising epoxide in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound can be approached through both racemic and enantioselective routes. The key precursor for the chiral synthesis is the enantiomerically pure 5,6,7,8-tetrahydroquinolin-8-ol.

Racemic Synthesis

A common method for the synthesis of the racemic epoxide involves the direct epoxidation of 5,6,7,8-tetrahydroquinoline using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Racemic Epoxidation of 5,6,7,8-tetrahydroquinoline

-

Materials: 5,6,7,8-tetrahydroquinoline, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 5,6,7,8-tetrahydroquinoline in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution. The reaction is typically carried out for 16 hours at 20 °C.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel.

-

Enantioselective Approach: Synthesis of Chiral Precursors

The synthesis of enantiomerically pure this compound relies on the preparation of the corresponding chiral precursor, (R)- or (S)-5,6,7,8-tetrahydroquinolin-8-ol. A highly effective method for obtaining the enantiopure alcohol is through enzymatic kinetic resolution of the racemic mixture.[2][3]

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol [2]

-

Materials: (±)-5,6,7,8-Tetrahydroquinolin-8-ol, vinyl acetate, Lipase from Candida antarctica (e.g., Novozym 435), 4Å molecular sieves, diisopropyl ether (i-Pr₂O).

-

Procedure:

-

To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol in diisopropyl ether, add vinyl acetate, lipase, and 4Å molecular sieves.

-

Stir the mixture at 60 °C for 30 hours.

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC).

-

After the desired conversion is reached, filter off the lipase and molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by column chromatography.

-

The (R)-acetate can be hydrolyzed to the corresponding (R)-alcohol using a base like potassium carbonate in methanol.

-

The enantiomerically pure 5,6,7,8-tetrahydroquinolin-8-ol can then be converted to the corresponding chiral epoxide via epoxidation, similar to the racemic synthesis.

Key Reactions of this compound: Nucleophilic Ring-Opening

The synthetic utility of this compound as a chiral building block lies in the regioselective and stereoselective ring-opening of the epoxide by various nucleophiles. The reaction with amines to generate chiral amino alcohols is of particular importance in medicinal chemistry.[4][5][6][7]

The ring-opening of epoxides with amines can be catalyzed by various Lewis acids or Brønsted acids, and can also be performed under solvent-free conditions.[7] The reaction typically proceeds via an Sₙ2 mechanism, resulting in the inversion of configuration at the attacked carbon atom. In the case of this compound, nucleophilic attack is expected to occur preferentially at the C-7 position due to steric hindrance at the C-8 position.

General Experimental Protocol: Nucleophilic Ring-Opening with Amines

-

Materials: this compound, amine nucleophile, catalyst (e.g., silica-bonded S-sulfonic acid), solvent (or solvent-free).

-

Procedure:

-

Mix this compound with the amine nucleophile and the catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction mixture according to the catalyst and solvent system used. This may involve filtration, extraction, and/or evaporation.

-

Purify the resulting β-amino alcohol by column chromatography.

-

Applications in Drug Discovery and Medicinal Chemistry

The chiral 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities.[8] Derivatives of this scaffold have shown potential as antimicrobial and anticancer agents.[8]

The ability to synthesize enantiomerically pure amino alcohol derivatives from this compound makes it a valuable intermediate for the preparation of novel drug candidates. These amino alcohols can serve as key precursors for the synthesis of more complex molecules, including ligands for G-protein coupled receptors and enzyme inhibitors. For example, substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been reported as C5a receptor antagonists.[9]

Furthermore, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been successfully employed as ligands in transition metal-catalyzed asymmetric synthesis, highlighting the potential of this scaffold in the development of novel catalytic systems for the production of enantiomerically pure pharmaceuticals.[2][3][10]

Quantitative Data Summary

Table 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol [2]

| Product | Yield | Enantiomeric Excess (ee) |

| (S)-5,6,7,8-tetrahydroquinolin-8-ol | - | >99% |

| (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | - | >99% |

Table 2: Asymmetric Transfer Hydrogenation using Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derived Ligands [2][10]

| Substrate | Catalyst | Conversion (%) | Enantiomeric Excess (ee) (%) |

| 1-Aryl-3,4-dihydroisoquinolines | Rhodium complexes with CAMPY/Me-CAMPY ligands | up to 100% | up to 69% |

Visualizations

Caption: Synthesis of enantiopure this compound.

Caption: General workflow for the utilization of the chiral epoxide.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex, enantiomerically pure molecules with potential applications in drug discovery. Its rigid bicyclic structure and the reactive epoxide functionality allow for the introduction of diverse substituents with high stereocontrol. The synthetic routes to both racemic and chiral forms of the epoxide, along with the well-established chemistry of epoxide ring-opening, provide a solid foundation for its use in medicinal chemistry programs. Further exploration of the reactions of this chiral scaffold is likely to lead to the discovery of novel therapeutic agents targeting a range of diseases.

References

- 1. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jsynthchem.com [jsynthchem.com]

- 6. rroij.com [rroij.com]

- 7. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 8. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: Synthesis, Potential Biological Significance, and Research Workflow

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific experimental data and biological evaluation for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline (also known as 1a,2,3,7b-tetrahydrooxireno[2,3-h]quinoline) is limited. This guide provides a comprehensive overview of the parent compound, 5,6,7,8-tetrahydroquinoline, and proposes a potential synthetic route and evaluation framework for its 7,8-epoxy derivative based on established chemical and biological principles.

Introduction to the 5,6,7,8-Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline ring system is a prominent structural motif found in numerous biologically active natural products and synthetic pharmaceutical agents.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][3][4] The saturated carbocyclic ring fused to the pyridine core allows for diverse stereochemical configurations, making it an attractive scaffold for medicinal chemistry exploration. The introduction of an epoxide functionality at the 7,8-position of the tetrahydroquinoline core would introduce a reactive electrophilic site, potentially modulating the biological activity and metabolic profile of the parent molecule.

Physicochemical Properties of the Parent Compound

To provide a baseline for understanding the epoxide derivative, the properties of the parent compound, 5,6,7,8-tetrahydroquinoline, are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N | [5] |

| Molecular Weight | 133.19 g/mol | [5] |

| CAS Number | 10500-57-9 | [6] |

| Boiling Point | 106-108 °C at 13 mmHg | [7] |

| Density | 1.03 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.545 | [7] |

Synthesis of 5,6,7,8-Tetrahydroquinoline Derivatives

A variety of synthetic methods have been developed for the preparation of the 5,6,7,8-tetrahydroquinoline core and its derivatives. A common approach involves the catalytic hydrogenation of quinoline.

A patented method describes the synthesis of 5,6,7,8-tetrahydroquinoline from quinoline in a two-step, one-pot process involving catalytic hydrogenation followed by isomerization.[8]

Experimental Protocol: Catalytic Hydrogenation of Quinoline [8]

-

Reaction Setup: In a closed reaction vessel, add quinoline and a Palladium-carbon (Pd/C) catalyst.

-

Hydrogenation: Introduce hydrogen gas until the pressure reaches 8-12 atmospheres.

-

Reaction Conditions: Stir the mixture at a temperature of 60-70 °C until the hydrogen pressure no longer drops, indicating the completion of the hydrogenation step.

-

Isomerization: Release the hydrogen pressure to 2 atmospheres and then increase the temperature to 160-170 °C for 2 hours to facilitate isomerization.

-

Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then subjected to vacuum distillation to yield 5,6,7,8-tetrahydroquinoline.

Proposed Synthesis of this compound

Hypothetical Experimental Protocol: Epoxidation of a Tetrahydroquinoline Precursor

-

Protection of the Nitrogen: The nitrogen atom of 5,6,7,8-tetrahydroquinoline should first be protected, for example, by forming an N-oxide or by acylation, to prevent its oxidation by the peroxy acid.

-

Reaction Setup: Dissolve the N-protected 5,6,7,8-tetrahydroquinoline derivative in a suitable aprotic solvent, such as dichloromethane (DCM), in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Epoxidation: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled solution of the substrate.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a solution of sodium thiosulfate to destroy any excess peroxy acid. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

-

Deprotection: If necessary, the protecting group on the nitrogen can be removed under appropriate conditions to yield this compound.

Potential Biological Activities and Signaling Pathways

Given that various derivatives of 5,6,7,8-tetrahydroquinoline have shown significant anticancer activity, it is plausible that the 7,8-epoxy derivative could also exhibit cytotoxic effects against cancer cell lines.[2][4] Some tetrahydroquinoline derivatives have been shown to induce autophagy via the PI3K/AKT/mTOR signaling pathway.[2] The introduction of an epoxide ring, a known electrophilic group capable of reacting with nucleophilic residues in biomolecules, could potentially lead to a different mechanism of action, such as the alkylation of DNA or key enzymatic proteins.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel tetrahydroquinoline derivatives like the 7,8-epoxy target compound.

Caption: General workflow for the synthesis and biological evaluation of this compound.

Future Research Directions

The scarcity of data on this compound highlights a significant research gap. Future studies should focus on:

-

Development of a reliable synthetic protocol: An optimized and well-characterized synthesis is the first critical step.

-

Comprehensive structural elucidation: Detailed spectroscopic analysis (NMR, MS, IR) is necessary to confirm the structure and stereochemistry of the epoxide.

-

Screening for biological activity: The compound should be screened against a panel of cancer cell lines and microbial strains to identify any potential therapeutic applications.

-

Mechanism of action studies: If biological activity is observed, further studies should be conducted to elucidate the underlying molecular mechanism and identify the relevant signaling pathways.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of related analogs with modifications on the quinoline ring could provide valuable insights into the structural requirements for activity.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. impactfactor.org [impactfactor.org]

Methodological & Application

Application Notes and Protocols: Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral tetrahydroquinolines are significant structural motifs present in a wide array of biologically active compounds and are pivotal intermediates in the synthesis of pharmaceuticals. The development of efficient methods for their enantioselective synthesis is a key area of research. While direct asymmetric hydrogenation of quinolines is one approach, the use of chiral ligands derived from the 5,6,7,8-tetrahydroquinoline scaffold in asymmetric catalysis has emerged as a promising strategy.

This document provides detailed application notes and protocols for the use of chiral diamine ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone in asymmetric transfer hydrogenation (ATH). Specifically, it focuses on the application of (R)-8-amino-5,6,7,8-tetrahydroquinoline, known as (R)-CAMPY, and its 2-methyl analogue, (R)-Me-CAMPY, in the rhodium-catalyzed asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines. These reactions are crucial for the synthesis of chiral isoquinoline alkaloids and related pharmacologically active molecules.

Ligand Synthesis and Catalyst Preparation Workflow

The overall process involves the enzymatic resolution of a racemic precursor, followed by conversion to the chiral amine ligand, and subsequent complexation with a rhodium precursor to form the active catalyst.

Figure 1: Workflow for the synthesis of the (R)-CAMPY ligand and its rhodium complex.

Experimental Protocols

Protocol 1: Synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY, L1)

This protocol is adapted from the synthetic procedure described in the literature.[1][2]

Part A: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol

-

To a solution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol (1 eq.) in i-Pr₂O (to a final concentration of 25 mM), add vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight).

-

Stir the mixture at 60 °C for 30 hours.

-

Monitor the reaction progress by HPLC with a chiral column (e.g., Daicel AD-RH) to resolve (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and (S)-5,6,7,8-tetrahydroquinolin-8-ol.

-

Upon completion, remove the lipase and molecular sieves by filtration through a celite pad.

-

Evaporate the solvent under reduced pressure to obtain the crude (R)-acetate.

Part B: Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline

-

Dissolve the (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol (to a final concentration of 160 mM).

-

Add potassium carbonate (K₂CO₃, 4 eq.) and stir the mixture at room temperature for 2 hours.[2]

-

Remove the methanol under vacuum.

-

Add water and extract the product with ethyl acetate.

-

Wash the organic phase twice with brine and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent and purify the resulting (R)-5,6,7,8-tetrahydroquinolin-8-ol by column chromatography.

Part C: Conversion of (R)-ol to (R)-amine ((R)-CAMPY)

-

Dissolve the purified (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in CH₂Cl₂ (to a final concentration of 60 mM) and cool to 0 °C.

-

Add 4-dimethylaminopyridine (DMAP, 6 eq.), methanesulfonyl chloride (MsCl, 4 eq.), and sodium azide (NaN₃, 50 eq.).[2]

-

Stir the reaction at 0 °C and allow it to proceed to completion (monitor by TLC).

-

Upon completion, quench the reaction and extract the azide intermediate.

-

Reduce the azide to the corresponding amine using a standard procedure (e.g., catalytic hydrogenation with Pd/C or reduction with LiAlH₄) to yield (R)-CAMPY.

Protocol 2: Synthesis of the Rhodium Catalyst [RhCp*(R)-CAMPY(Cl)]Cl (C3)

-

In a glovebox, dissolve the (R)-CAMPY ligand (L1) and [Rh(Cp*)Cl₂]₂ in an appropriate anhydrous solvent (e.g., CH₂Cl₂).

-

Stir the mixture at room temperature under an inert atmosphere until the reaction is complete.

-

The resulting catalyst can be isolated by precipitation or used in solution for the subsequent catalytic reactions.

Protocol 3: Asymmetric Transfer Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline

This protocol is a general procedure for the asymmetric transfer hydrogenation of dihydroisoquinolines using the prepared rhodium catalyst.[1][3]

-

In a Schlenk tube under an inert atmosphere, dissolve the rhodium catalyst C3 (1 mol%) in the chosen solvent (e.g., H₂O or an organic solvent).

-

Add the substrate, 1-phenyl-3,4-dihydroisoquinoline (1 eq.).

-

Add the hydrogen source, typically a mixture of formic acid (HCOOH) and triethylamine (Et₃N) in an azeotropic ratio (e.g., 5:2).

-

If required, add a Lewis acid additive such as La(OTf)₃ (10 mol%) to enhance reactivity.[1][3]

-

Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 24 hours).

-

Monitor the reaction for conversion of the substrate by GC or TLC.

-

After the reaction is complete, perform a standard aqueous work-up.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Asymmetric Transfer Hydrogenation Catalytic Cycle

The proposed mechanism for the rhodium-catalyzed asymmetric transfer hydrogenation involves the formation of a rhodium-hydride species, which then delivers the hydride to the imine substrate in an enantioselective manner.

Figure 2: Proposed catalytic cycle for asymmetric transfer hydrogenation.

Data Presentation

The following tables summarize the performance of catalysts derived from CAMPY and Me-CAMPY ligands in the asymmetric transfer hydrogenation of various 1-aryl substituted-3,4-dihydroisoquinolines.

Table 1: Catalyst Screening for the ATH of 1-phenyl-3,4-dihydroisoquinoline [1]

| Entry | Catalyst (1 mol%) | Ligand | Metal | Additive (10 mol%) | Conv. (%) | ee (%) |